Methyl 2-(hydroxymethyl)quinoline-4-carboxylate
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Overview
Description
Methyl 2-(hydroxymethyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention due to its versatile applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. This structural motif is significant in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(hydroxymethyl)quinoline-4-carboxylate typically involves the reaction of 2-aminobenzyl alcohol with diethyl ethoxymethylenemalonate under basic conditions, followed by cyclization and esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce reaction times and improve yields while maintaining environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(hydroxymethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: 2-(carboxymethyl)quinoline-4-carboxylate.
Reduction: 2-(hydroxymethyl)quinoline-4-carboxylate.
Substitution: 2-(bromomethyl)quinoline-4-carboxylate .
Scientific Research Applications
Methyl 2-(hydroxymethyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)quinoline-4-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can bind to specific enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Hydroxyquinoline-4-carboxylic acid
- 3-Hydroxyquinoline-4-carboxylic acid
- 2-Methylquinoline-4-carboxylic acid
Comparison: Methyl 2-(hydroxymethyl)quinoline-4-carboxylate is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This functional group allows for further chemical modifications, enhancing its versatility in various applications .
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)10-6-8(7-14)13-11-5-3-2-4-9(10)11/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLNACLXMQRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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